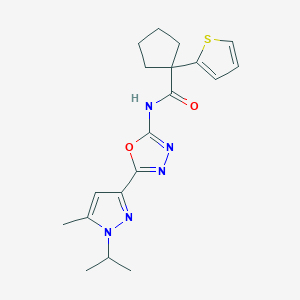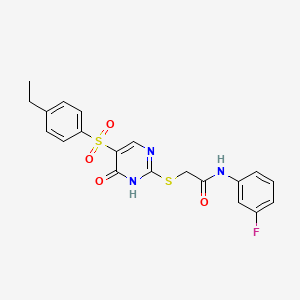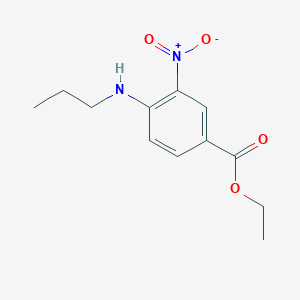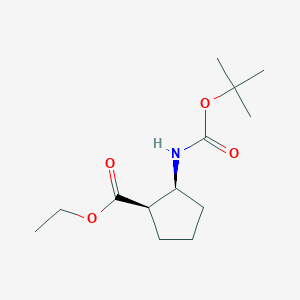![molecular formula C13H11BO4 B2776295 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid CAS No. 872341-95-2](/img/structure/B2776295.png)
4'-Borono-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group and a carboxylic acid group attached to a biphenyl structure
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The mode of action of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is likely related to its boronic acid moiety. Boronic acids are known to participate in two key types of reactions: the Petasis Reaction and the Suzuki–Miyaura coupling . In the Petasis Reaction, the boronic acid acts as a nucleophile, adding to an imine . In the Suzuki–Miyaura coupling, the boronic acid undergoes a transmetalation reaction with a palladium catalyst .
Action Environment
The action of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid, like that of many other compounds, could potentially be influenced by various environmental factors. These might include pH, temperature, and the presence of other molecules that could interact with the compound . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid are largely influenced by its boron content. Boron compounds are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
4’-Borono-[1,1’-biphenyl]-4-carboxylic acid can have various effects on cells. For instance, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is complex and involves several steps. It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid and its effects on activity or function are areas of active research. The compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid typically involves the borylation of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated biphenyl with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-Borono-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Biphenylboronic acid: Similar structure but lacks the carboxylic acid group.
Phenylboronic acid: Contains a single phenyl ring with a boronic acid group.
Benzene-1,4-diboronic acid: Contains two boronic acid groups on a benzene ring.
Uniqueness: 4’-Borono-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both boronic acid and carboxylic acid groups on a biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .
Properties
IUPAC Name |
4-(4-boronophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8,17-18H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHASYNKKTWLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2776220.png)


![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2776225.png)
![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)



